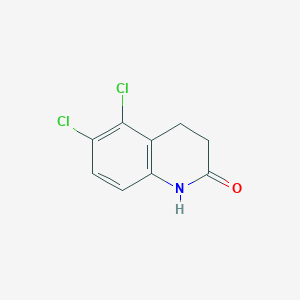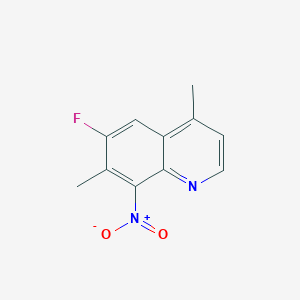
Acetamide, N-(3,4-dihydro-6,7-dimethyl-2H-1-benzopyran-3-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6,7-Dimethylchroman-3-yl)acetamide is an organic compound belonging to the chroman family Chromans are a class of compounds characterized by a benzopyran ring system, which is a fusion of a benzene ring and a pyran ring This particular compound features two methyl groups at the 6 and 7 positions of the chroman ring and an acetamide group at the 3 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,7-Dimethylchroman-3-yl)acetamide typically involves the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an aldehyde or ketone.
Introduction of Methyl Groups: The methyl groups at the 6 and 7 positions can be introduced through alkylation reactions.
Industrial Production Methods
Industrial production of N-(6,7-Dimethylchroman-3-yl)acetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(6,7-Dimethylchroman-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted chroman derivatives.
Applications De Recherche Scientifique
N-(6,7-Dimethylchroman-3-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.
Materials Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is investigated for its interactions with biological molecules and its potential as a biochemical probe.
Industrial Applications: It is used as an intermediate in the synthesis of other valuable compounds, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-(6,7-Dimethylchroman-3-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in various biological processes.
Pathways Involved: The compound can modulate signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation and immune response.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(5,7-Dihydroxy-2,2-dimethylchroman-8-yl)ethan-1-one: This compound is structurally similar but has hydroxyl groups instead of an acetamide group.
1-(5,7-Dihydroxy-2,2-dimethylchroman-6-yl)ethan-1-one: Another similar compound with hydroxyl groups at different positions.
Uniqueness
N-(6,7-Dimethylchroman-3-yl)acetamide is unique due to the presence of the acetamide group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s solubility, reactivity, and potential interactions with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
54444-95-0 |
|---|---|
Formule moléculaire |
C13H17NO2 |
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
N-(6,7-dimethyl-3,4-dihydro-2H-chromen-3-yl)acetamide |
InChI |
InChI=1S/C13H17NO2/c1-8-4-11-6-12(14-10(3)15)7-16-13(11)5-9(8)2/h4-5,12H,6-7H2,1-3H3,(H,14,15) |
Clé InChI |
ZRLXQZOZXJJZEJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1C)OCC(C2)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,7,8-Trichloroimidazo[1,2-a]pyridine](/img/structure/B11885552.png)
![9H-Purin-6-amine, 9-[2-(2-propenyloxy)ethyl]-](/img/structure/B11885575.png)











![(5'-Methyl-[2,2'-bithiophen]-5-yl)boronic acid](/img/structure/B11885633.png)
